molecular formula C10H11ClFNO2 B12236691 N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide

N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide

Cat. No.: B12236691
M. Wt: 231.65 g/mol
InChI Key: QUWNYXDWPSLEAI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide is an organic compound characterized by the presence of a chloro and fluoro substituent on the phenyl ring and an ethoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with ethyl 2-chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the ethyl 2-chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
  • N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-ethoxyacetamide

InChI

InChI=1S/C10H11ClFNO2/c1-2-15-6-10(14)13-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

QUWNYXDWPSLEAI-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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